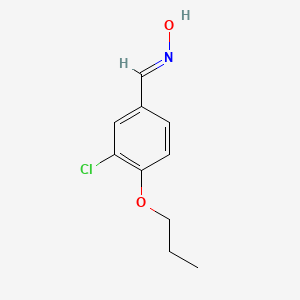

3-氯-4-丙氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction :

- While specific information on 3-chloro-4-propoxybenzaldehyde oxime is limited, related research on benzaldehyde oximes, such as synthesis, molecular structure, and chemical properties, offers valuable insights.

Synthesis Analysis :

- The synthesis of benzaldehyde oximes generally involves the reaction of corresponding benzaldehydes with hydroxylamine. For instance, the synthesis of 3-amino-5-nitrobenzaldehyde oxime involves the reaction of 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess (NH2OH)2·H2SO4 (Epishina, Ovchinnikov, & Makhova, 1997).

Molecular Structure Analysis :

- Research on methoxybenzaldehyde oximes highlights diverse conformations and hydrogen-bonding patterns. For example, different arrangements of methoxy groups and oxime units lead to various molecular conformations (Gomes et al., 2018).

- Studies involving quantum chemical calculations of nitrobenzaldehyde oximes provide insights into molecular geometry and electronic properties, such as vibrational frequencies and molecular electrostatic potentials (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties :

- Benzaldehyde oximes exhibit various chemical reactions due to their functional groups. For example, selective ortho-bromination of benzaldoximes showcases specific chemical transformations (Dubost et al., 2011).

Physical Properties Analysis :

- The physical properties of benzaldehyde oximes, such as melting points and solubility, are influenced by their molecular structure and intermolecular forces. Studies on chlorinated benzaldehydes provide insights into their chromatographic behavior, which is indicative of physical properties (Korhonen & Knuutinen, 1984).

Chemical Properties Analysis :

- Benzaldehyde oximes exhibit distinct chemical behaviors due to their functional groups. For instance, the conversion of hydroxybenzaldehydes into oxyanions leads to significant spectral and structural changes, demonstrating the reactive nature of these compounds (Stamboliyska, Velcheva, & Binev, 2003).

科学研究应用

新化合物的合成:Epishina、Ovchinnikov 和 Makhova(1997 年)展示了 3-氨基-5-硝基苯甲醛肟的合成及其转化为新化合物,展示了肟在开发新化学实体中的作用 (Epishina, Ovchinnikov, & Makhova, 1997).

医学成像应用:在 Glaser 等人(2008 年)的一项研究中,肟化学被用于开发用于肽的 (18)F 标记的新型假体基团,这对正电子发射断层扫描 (PET) 成像至关重要,表明其在医学诊断中的重要性 (Glaser et al., 2008).

电化学和生物传感:Pariente、Lorenzo 和 Abruña(1994、1996 年)探索了使用二羟基苯甲醛的电聚合膜对 NADH 氧化的电催化作用,突出了肟在创建生物传感器和电化学应用中的潜力 (Pariente, Lorenzo, & Abruña, 1994) (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

聚合物功能化:Ledin、Kolishetti 和 Boons(2013 年)报道了用于后功能化的含肟共聚物的合成,表明肟在聚合物化学中用于创建多功能材料的实用性 (Ledin, Kolishetti, & Boons, 2013).

环境生物修复:Fox、Borneman、Wackett 和 Lipscomb(1990 年)研究了甲烷单加氧酶对氯代烯烃的氧化,揭示了肟在生物修复过程中的环境应用 (Fox, Borneman, Wackett, & Lipscomb, 1990).

作用机制

Oxime esters, including 3-chloro-4-propoxybenzaldehyde oxime, act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

安全和危害

属性

IUPAC Name |

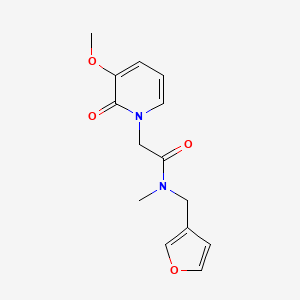

(NE)-N-[(3-chloro-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h3-4,6-7,13H,2,5H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZFWRZRNLXUPA-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-chloro-4-propoxyphenyl)methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)